1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE
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Overview
Description
1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE is a complex organic compound that features both piperidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by aza-Michael addition reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and solid-phase synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The piperidine and piperazine rings are known to interact with various biological targets, potentially modulating neurotransmitter systems or enzyme activity .
Comparison with Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidine itself, which have similar structural features but different functional groups.
Piperazine derivatives: Compounds such as aripiprazole and quetiapine, which are used in pharmaceuticals, share the piperazine moiety
Uniqueness: 1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE is unique due to its combination of piperidine and piperazine rings with a butynone linker. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(2-oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-6-14(19)18-11-9-16(10-12-18)13-15(20)17-7-4-3-5-8-17/h3-5,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQAPREGPCXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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